4-[2-(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid
Overview
Description
4-[2-(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid is a unique compound with distinct chemical properties. This compound exhibits interesting characteristics due to its complex molecular structure, making it of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-[2-(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid typically involves a multi-step synthesis process. One common route includes:
Starting Material Selection: The initial step involves the selection of starting materials such as substituted benzene derivatives and hydrazino compounds.
Condensation Reaction: This involves the condensation of benzene derivatives with hydrazino compounds under specific conditions, often involving catalysts.
Cyclization: Followed by cyclization to form the pyrimidinylidene structure.
Introduction of Sulfonic Acid Group:
Industrial Production Methods: Industrial production often follows similar routes but optimized for large-scale synthesis, employing continuous flow reactors and automation to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: It can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reducing agents like hydrogen or metal hydrides, leading to the formation of thiol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the hydrazino and benzene moieties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Often carried out in the presence of catalysts like transition metals or under acidic/basic conditions.
Major Products Formed:
Sulfoxides and sulfones (from oxidation)
Thiols (from reduction)
Various substituted derivatives (from substitution reactions)
Scientific Research Applications
This compound is versatile and finds applications across various domains:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Medicine: Studied for its potential therapeutic properties, especially in targeting specific biochemical pathways.
Industry: Used in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
Mechanism by Which It Exerts Its Effects: The compound's effects are primarily mediated through its interaction with specific molecular targets. It can form stable complexes with proteins, thereby modulating their activity. Molecular Targets and Pathways Involved: Key targets include enzymes involved in metabolic pathways. The compound can inhibit or enhance enzyme activity, leading to altered cellular processes.
Comparison with Similar Compounds
4-[2-(1-alkyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid
4-[2-(1-allyl-4,6-dioxo-2-oxo-tetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid
Each of these compounds showcases unique properties, highlighting the diversity within this class of chemicals.
Properties
IUPAC Name |
4-[(6-hydroxy-4-oxo-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S2/c1-2-7-17-12(19)10(11(18)14-13(17)23)16-15-8-3-5-9(6-4-8)24(20,21)22/h2-6,19H,1,7H2,(H,14,18,23)(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSFHQXOBHNLNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(C(=O)NC1=S)N=NC2=CC=C(C=C2)S(=O)(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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